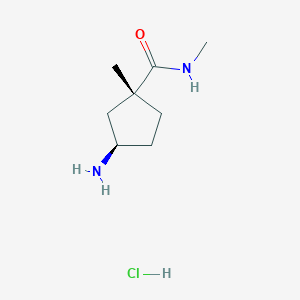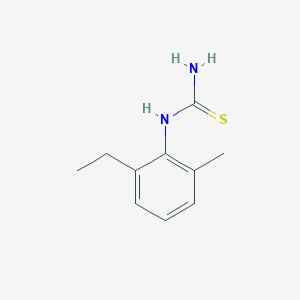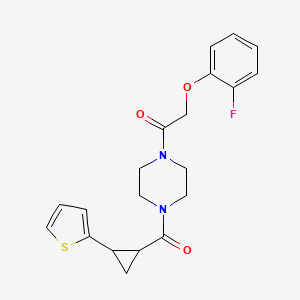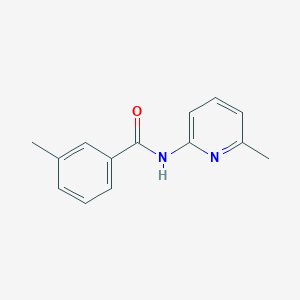![molecular formula C15H15N3OS B2829711 N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)propionamide CAS No. 893977-82-7](/img/structure/B2829711.png)
N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Enzyme Inhibition
Research has shown that compounds structurally related to N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)propionamide, such as thiazole and imidazole derivatives, have been evaluated for their enzyme inhibitory properties. For instance, thiazole derivatives have been synthesized and assessed for their ability to inhibit human and rat dihydroorotate dehydrogenase, an enzyme involved in the de novo synthesis of pyrimidines, which is crucial for cell growth and proliferation. These compounds demonstrated a range of inhibitory effects, suggesting their potential utility in therapeutic applications targeting diseases characterized by rapid cell division, such as cancer (Knecht & Löffler, 1998).
Antimicrobial Activity
Several studies have focused on the antimicrobial properties of benzimidazole and thiazole derivatives. Compounds like N-benzimidazol-1-yl-methyl-benzamide derivatives have been synthesized and tested for in vitro antimicrobial activity against various bacteria and fungi. Some derivatives exhibited significant antimicrobial activity, highlighting the potential of these compounds as templates for developing new antimicrobial agents (Sethi et al., 2016).
Heterocyclic Compound Synthesis
The synthesis of heterocyclic compounds, including those incorporating thiazole and imidazole rings, is of great interest due to their wide range of biological activities. Research into the synthesis of these compounds often aims to develop new methods that allow for the efficient creation of derivatives with potential therapeutic applications. For example, novel methods have been explored for synthesizing 2,4,5-trisubstituted thiazoles, demonstrating the versatility of these heterocyclic frameworks in drug discovery and development (Kumar et al., 2013).
Mecanismo De Acción
Target of Action
The primary targets of N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)propionamide are currently unknown. The compound belongs to the thiazole class of molecules , which have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .
Mode of Action
Without specific information on the compound’s primary targets, it’s challenging to provide a detailed explanation of its mode of action. Based on the known activities of thiazole derivatives , it can be inferred that the compound might interact with various cellular targets, leading to changes in cell function or viability.
Biochemical Pathways
Thiazole derivatives are known to impact a wide range of biochemical pathways due to their diverse biological activities
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Thiazole derivatives have been reported to exhibit cytotoxic activity on human tumor cell lines , suggesting that this compound might have similar effects.
Propiedades
IUPAC Name |
N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c1-3-14(19)16-12-6-4-5-11(7-12)13-8-18-10(2)9-20-15(18)17-13/h4-9H,3H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBZGDMUCPAPHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)C2=CN3C(=CSC3=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide](/img/structure/B2829628.png)
![1-butyl-4-phenyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2829629.png)
![N-(benzo[d]thiazol-2-yl)-2-(4-ethylphenoxy)ethanesulfonamide](/img/structure/B2829631.png)
![2-[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl-4-(4-phenylmethoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2829634.png)

![2-{5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-(propan-2-yl)acetamide](/img/structure/B2829637.png)
![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2829640.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2829644.png)





